molecular formula C22H15N5O2S B2855460 2-(3-(methylthio)phenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one CAS No. 1207051-00-0

2-(3-(methylthio)phenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one

Cat. No.: B2855460
CAS No.: 1207051-00-0
M. Wt: 413.46
InChI Key: TUZKWBLPMAZSGB-UHFFFAOYSA-N
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Description

2-(3-(Methylthio)phenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one is a complex organic compound belonging to the family of phthalazinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(methylthio)phenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one involves multi-step organic reactions. The starting materials typically include 3-(methylthio)phenylhydrazine, pyridine-4-carboxylic acid, and various oxadiazole-forming reagents. Key reactions include:

  • Hydrazone formation: : Reacting 3-(methylthio)phenylhydrazine with a suitable carbonyl compound to form the hydrazone intermediate.

  • Oxadiazole ring formation: : Treating the hydrazone with acylating agents and a cyclizing agent to form the 1,2,4-oxadiazole ring.

  • Phthalazinone core construction: : Coupling the oxadiazole intermediate with phthalic anhydride under specific conditions to form the phthalazinone core.

Industrial Production Methods

Industrial synthesis may involve optimizing reaction conditions for higher yields and purity, typically requiring:

  • Temperature control: : Maintaining specific temperatures to optimize reaction kinetics.

  • Catalysts and solvents: : Using specialized catalysts and solvents to enhance reaction rates and selectivity.

  • Purification techniques: : Employing crystallization, distillation, and chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, such as:

  • Oxidation: : Introduction of oxygen to form sulfoxide or sulfone derivatives.

  • Reduction: : Reduction of the oxadiazole ring to form corresponding amines.

  • Substitution: : Electrophilic and nucleophilic substitutions on the aromatic rings.

Common Reagents and Conditions

  • Oxidizing agents: : Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reducing agents: : Sodium borohydride, lithium aluminum hydride.

  • Substitution agents: : Halogens, organometallic reagents.

Major Products Formed

Depending on the reaction type, major products include sulfoxides, sulfones, reduced amine derivatives, and substituted aromatic rings.

Scientific Research Applications

  • Chemistry: : Used as a building block in the synthesis of more complex organic molecules.

  • Biology: : Investigated for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: : Explored for use as a drug candidate in treating various diseases.

  • Industry: : Utilized in the development of novel materials and chemical sensors.

Mechanism of Action

The mechanism by which this compound exerts its effects is based on its ability to interact with specific molecular targets. These interactions may include:

  • Binding to enzymes: : Inhibiting enzyme activity by binding to their active sites.

  • Modulating signal pathways: : Affecting cellular signaling pathways, leading to changes in cell behavior.

  • Interacting with DNA/RNA: : Binding to nucleic acids, potentially influencing gene expression.

Comparison with Similar Compounds

Similar Compounds

  • Phthalazinone derivatives: : Sharing the phthalazinone core but differing in side groups.

  • Oxadiazole derivatives: : Similar structures with varying substitutions on the oxadiazole ring.

Uniqueness

  • Functional diversity: : The combination of phenyl, pyridinyl, and oxadiazole groups provides unique reactivity and potential biological activity.

  • Structural complexity: : The intricate structure offers opportunities for novel interactions and applications.

Properties

IUPAC Name

2-(3-methylsulfanylphenyl)-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N5O2S/c1-30-16-6-4-5-15(13-16)27-22(28)18-8-3-2-7-17(18)19(25-27)21-24-20(26-29-21)14-9-11-23-12-10-14/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUZKWBLPMAZSGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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